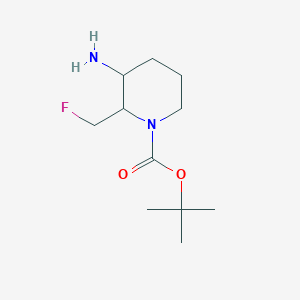

tert-Butyl 3-amino-2-(fluoromethyl)piperidine-1-carboxylate

Description

tert-Butyl 3-amino-2-(fluoromethyl)piperidine-1-carboxylate is a fluorinated piperidine derivative featuring a tert-butyl carbamate protecting group at the 1-position, an amino group at the 3-position, and a fluoromethyl substituent at the 2-position. The tert-butyl carbamate group enhances stability and solubility, while the fluoromethyl group contributes to metabolic resistance and lipophilicity, making it valuable for pharmacokinetic optimization .

Properties

Molecular Formula |

C11H21FN2O2 |

|---|---|

Molecular Weight |

232.29 g/mol |

IUPAC Name |

tert-butyl 3-amino-2-(fluoromethyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14-6-4-5-8(13)9(14)7-12/h8-9H,4-7,13H2,1-3H3 |

InChI Key |

YLANHHWCHSLTKF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1CF)N |

Origin of Product |

United States |

Preparation Methods

a. Using Fluoromethyl Halides or Sulfonates

- Reagents: Tetra-n-butylammonium fluoride (TBAF), hydrogen fluoride (HF) complexes, or fluoromethyl halides (e.g., fluoromethyl chloride or bromide).

- Procedure: The Boc-protected piperidine bearing a suitable leaving group (such as a chloromethyl or tosylate) at the 2-position is reacted with fluoride sources to substitute the leaving group with fluorine, forming the fluoromethyl derivative.

- Reacting tert-butyl 3-(chloromethyl)piperidine-1-carboxylate with TBAF in anhydrous conditions yields tert-butyl 3-(fluoromethyl)piperidine-1-carboxylate.

b. Via Oxidative or Radical Fluorination

- Less common due to complexity, but some methods involve radical fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor, especially for late-stage fluorination.

Amino Group Introduction at the 3-Position

The amino group at the 3-position can be introduced via reductive amination or nucleophilic substitution:

- Reductive Amination: Reacting the aldehyde or ketone intermediate with ammonia or primary amines, followed by reduction with sodium triacetoxyborohydride or sodium cyanoborohydride.

- Nucleophilic Substitution: Using suitable leaving groups on the precursor and reacting with ammonia or amines under basic conditions.

- The intermediate tert-butyl 3-(chloromethyl)piperidine-1-carboxylate reacts with ammonia or an amine source under basic conditions, then reduced or directly substituted to install the amino group at the 3-position.

Protection and Deprotection Strategies

- The Boc group on the nitrogen is introduced early and maintained throughout the synthesis to prevent undesired reactions.

- Deprotection can be achieved using acids like trifluoroacetic acid (TFA) under mild conditions if necessary.

Summary of Typical Reaction Conditions and Reagents

| Step | Reaction | Reagents | Conditions | Notes |

|---|---|---|---|---|

| 1 | Protection of piperidine nitrogen | Boc2O, TEA | DCM, 0°C to room temperature | Yields Boc-protected piperidine |

| 2 | Introduction of chloromethyl group | Chloromethyl methyl ether or similar | Basic conditions, reflux | Forms chloromethyl intermediate |

| 3 | Fluoromethyl substitution | TBAF or HF complexes | Anhydrous, room temperature | Converts chloromethyl to fluoromethyl |

| 4 | Amination at 3-position | Ammonia or primary amines | Reflux, basic medium | Forms amino group at 3-position |

| 5 | Final deprotection | Acid (TFA) | Room temperature | Removes Boc group if needed |

Representative Synthetic Route (Based on Patent and Literature Data)

Step 1: Synthesis of tert-butyl piperidine-1-carboxylate via Boc protection.

Step 2: Introduction of chloromethyl group at the 2-position using chloromethylating agents.

Step 3: Nucleophilic fluorination with TBAF to replace chloromethyl with fluoromethyl.

Step 4: Nucleophilic substitution at the 3-position with ammonia or an amine to install the amino group.

Step 5: Purification via chromatography and optional Boc deprotection.

Data Tables and In-Depth Findings

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-2-(fluoromethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The amino and fluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides or amines. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperidine derivatives .

Scientific Research Applications

tert-Butyl 3-amino-2-(fluoromethyl)piperidine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-2-(fluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluoromethyl group can enhance its binding affinity and selectivity for these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

*Estimated based on analogous compounds.

Key Observations:

- Functional Group Synergy: The target compound’s 3-amino and 2-fluoromethyl groups may synergize for hydrogen bonding and membrane permeability, whereas geminal substituents (e.g., CAS 1345456-44-1) introduce conformational constraints .

- Fluorination Impact : Difluoro analogs (e.g., CAS 1303973-22-9) exhibit higher electronegativity, which could enhance metabolic stability but reduce solubility .

Key Observations:

- Reagent Efficiency : Selectfluor® is widely used for introducing fluorine in piperidine derivatives, achieving moderate-to-high yields (~76%) .

- Yield Variability : Brominated analogs (e.g., CAS 877399-50-3) show lower yields (~60-70%), likely due to steric challenges in substitution reactions .

Patent and Industrial Relevance

- Pharmaceutical Intermediates: Compounds like tert-Butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate (CAS 1345456-44-1) are patented for use in antiviral and anticancer agents, highlighting the commercial value of fluorinated piperidines .

- Scale-Up Challenges: Fluorination steps often require specialized reagents (e.g., Selectfluor®) and anhydrous conditions, increasing production costs compared to non-fluorinated analogs .

Biological Activity

tert-Butyl 3-amino-2-(fluoromethyl)piperidine-1-carboxylate is a fluorinated piperidine derivative that has garnered attention for its potential biological activities. This compound is primarily studied for its applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

- Molecular Formula : C11H18F2N2O2

- Molecular Weight : 246.27 g/mol

- IUPAC Name : this compound

The biological activity of this compound is largely attributed to its structural components which facilitate interactions with various biological targets. The fluoromethyl group enhances the compound's lipophilicity and may influence its binding affinity to target proteins, while the piperidine ring contributes to structural stability and interaction with enzymes and receptors.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Enzyme Inhibition : It has been explored for its ability to inhibit specific enzymes, which can lead to therapeutic effects in various diseases.

- Receptor Binding : The compound may interact with neurotransmitter receptors, potentially influencing neurological pathways.

- Anticancer Properties : Some studies suggest that it could have cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.

Case Study 1: Anticancer Activity

A study investigated the effects of various piperidine derivatives, including this compound, on cancer cell lines. The results showed that this compound exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin in inducing apoptosis .

Case Study 2: Enzyme Interaction

In a separate study focusing on P-glycoprotein (P-gp), a key player in drug metabolism and resistance, this compound was shown to stimulate ATPase activity, indicating its potential role as a P-gp modulator. This interaction suggests that the compound may enhance the efficacy of other drugs by inhibiting their efflux from cells .

Data Table: Biological Activity Overview

Q & A

Q. How can in vitro assays evaluate the compound’s potential as a protease inhibitor?

- Methodological Answer :

- Fluorogenic Assays : Incubate with trypsin/chymotrypsin and measure fluorescence (Ex/Em: 380/460 nm) to quantify IC values .

- Cellular Uptake : Use LC-MS/MS to quantify intracellular concentrations in HEK293 cells after 24-hour exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.